21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate
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Overview
Description
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate is a synthetic steroid derivative It is characterized by the presence of hydroxyl groups at the 21st position and acrylate ester at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate typically involves the esterification of 21-hydroxy-17- (1-oxopropoxy) pregn-4-ene-3,20-dione . The process begins with 11-deoxycortisol as the raw material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using chemical synthesis of a protecting group, while the primary hydroxyl group at the 21st position remains unesterified . This method is advantageous for large-scale industrial preparation due to its mild reaction conditions, high yield, and simple post-treatment .
Chemical Reactions Analysis
Types of Reactions
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: The hydroxyl and acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and acids. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone replacement therapy and anti-inflammatory treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acrylate groups play a crucial role in its binding to steroid receptors, influencing various biological processes. The compound’s effects are mediated through the modulation of gene expression and protein synthesis, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 11Beta,17alpha,21-trihydroxy-4-pregnene-3,20-dione
- Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate
Uniqueness
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate is unique due to its specific hydroxyl and acrylate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67462-37-7 |
---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] prop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-4-22(27)28-14-21(26)20-8-7-18-17-6-5-15-13-16(25)9-11-23(15,2)19(17)10-12-24(18,20)3/h4,13,17-20H,1,5-12,14H2,2-3H3/t17-,18-,19-,20-,23-,24-/m0/s1 |
InChI Key |
BIFACLOIZIKJPO-IGJOJHROSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)COC(=O)C=C)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C=C)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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